Corr4A

描述

科学研究应用

Cystic Fibrosis Treatment

Corr4A, also known as Corrector C4, has been studied for its potential in treating cystic fibrosis (CF), a genetic disorder that affects the lungs and digestive system. It is used in combination with other modulators to enhance the function of the CF transmembrane conductance regulator (CFTR) protein. For instance, a combination of elexacaftor and Corr4A has shown to maximize rescue of certain CFTR mutations .

Modulation of CFTR Protein

Corr4A acts as a corrector molecule that helps in the proper folding and functioning of the CFTR protein. This is particularly important for mutations like G85E and N1303K, where Corr4A, in combination with other drugs, can significantly improve protein function .

Anion Transport Activity Recovery

Research has indicated that Corr4A can recover anion transport activity in cells with defective CFTR proteins. This is crucial for maintaining the balance of fluid and electrolytes in the body, which is often disrupted in CF patients .

Bicarbonate Permeability Modification

Corr4A has been shown to modify the bicarbonate permeability of F508del-CFTR, which is the most common mutation causing CF. This modification can potentially improve the symptoms and quality of life for patients with this mutation .

属性

IUPAC Name |

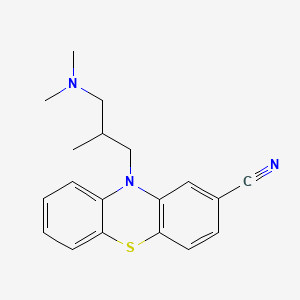

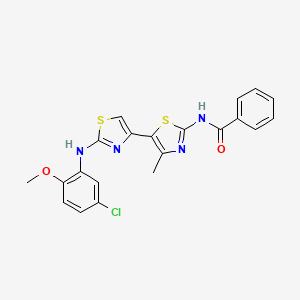

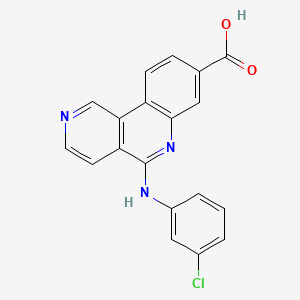

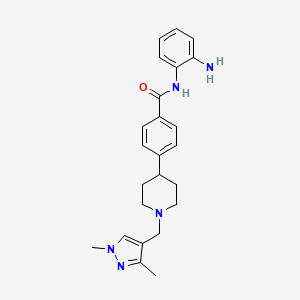

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOBOPJBMQURAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360737 | |

| Record name | ST075396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corr4A | |

CAS RN |

421580-53-2 | |

| Record name | ST075396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Corr4a?

A1: Corr4a acts as a corrector for the most common cystic fibrosis-causing mutation, F508del-CFTR. This mutation leads to misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, trapping it within the endoplasmic reticulum and preventing its proper trafficking to the cell surface. Corr4a improves the processing and trafficking of F508del-CFTR, enabling more of the protein to reach the cell membrane. [, , ]

Q2: Which specific domain of the F508del-CFTR protein seems most impacted by Corr4a?

A3: Research suggests that Corr4a primarily influences the C-terminal half of the F508del-CFTR protein, specifically the region encompassing residues 837–1480 (M2N2). This contrasts with some other correctors like VX-809, VX661, and VX325, which appear to exert their effects mainly on the N-terminal half. []

Q3: Does Corr4a affect the wild-type CFTR protein?

A4: Studies using transient expression in HEK293 cells indicate that Corr4a does not significantly impact the total expression or maturation of wild-type CFTR. This suggests a specific interaction with the misfolded F508del variant. []

Q4: How does temperature influence the effectiveness of Corr4a?

A5: The efficacy of Corr4a, like other correctors, is sensitive to temperature. Research shows a higher level of functional rescue at physiological temperature (37°C) compared to room temperature when Corr4a is combined with VX-809. Additionally, Corr4a can acutely block lysosomal targeting of thermally destabilized F508del-CFTR, showcasing its role in modulating the protein's trafficking pathway. [, ]

Q5: What are the implications of Corr4a's ability to redirect F508del-CFTR trafficking?

A6: Corr4a's ability to shift F508del-CFTR trafficking away from lysosomal degradation and towards a regulated recycling route is crucial. By promoting the accumulation of F508del-CFTR in the endosomal recycling compartment (ERC), Corr4a increases the pool of correctable protein available for trafficking to the cell surface. This highlights the ERC and associated proteins as potential targets for enhancing the efficacy of current and future corrector therapies. []

Q6: Beyond its direct effect on F508del-CFTR, does Corr4a influence other cellular processes relevant to cystic fibrosis?

A7: Research indicates that Corr4a might have additional beneficial effects in the context of cystic fibrosis. A study utilizing human CF airway epithelial cells found that Corr4a, by increasing CFTR expression, could prevent the formation of antibiotic-resistant Pseudomonas aeruginosa biofilms. This protective effect was linked to the modulation of iron accumulation and loss by CF epithelial cells, suggesting Corr4a may influence cellular iron homeostasis. []

Q7: What is the current status of Corr4a in terms of clinical development?

A8: While Corr4a has shown promising results in preclinical studies, it is crucial to note that it has not progressed to clinical trials as a standalone therapy for cystic fibrosis. Further research is needed to fully elucidate its efficacy and safety profile in humans. []

Q8: What are the potential benefits of combining Corr4a with other CFTR modulators?

A9: Combining Corr4a with other CFTR modulators, such as potentiators, offers a potential strategy for maximizing therapeutic benefit. Potentiators enhance the function of CFTR proteins already present at the cell surface, working in synergy with correctors like Corr4a. This combinatorial approach holds promise for improving treatment outcomes in cystic fibrosis. [, ]

Q9: What are the limitations of the current research on Corr4a?

A10: The available research on Corr4a primarily involves in vitro studies and some animal models. Clinical trials are necessary to validate its efficacy and safety in humans. Additionally, more research is needed to fully understand its long-term effects and potential for drug resistance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)